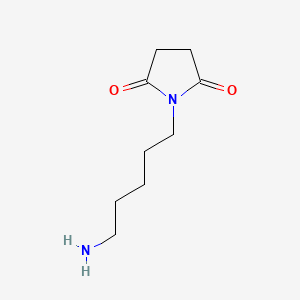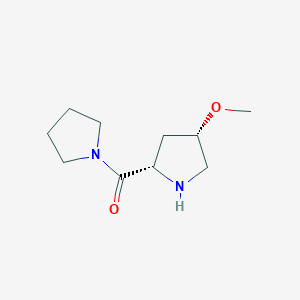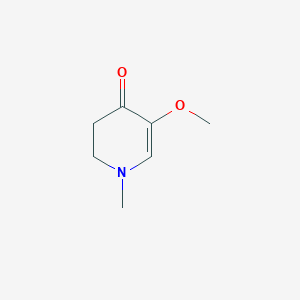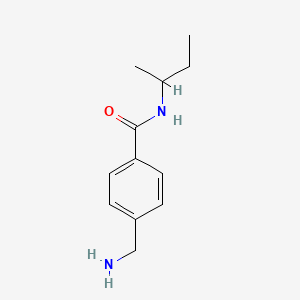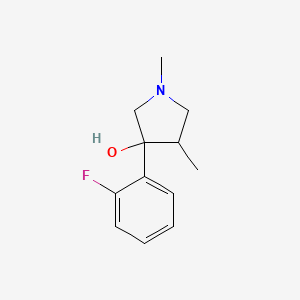
(Z)-N'-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the hydroxy and carboximidamide functional groups further enhances its reactivity and potential utility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2-aminophenol with cyanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
(Z)-N’-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N’-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and biochemical pathways. The benzoxazole ring’s aromatic nature allows it to interact with various biological macromolecules, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-benzoxazole-2-carboximidamide: Lacks the hydroxy group, resulting in different reactivity and applications.
N’-Hydroxy-1,3-benzoxazole-2-carboximidamide: Lacks the methyl group, affecting its chemical properties and biological activity.
5-Methyl-1,3-benzoxazole-2-carboxamide: Contains a carboxamide group instead of carboximidamide, leading to different chemical behavior.
Uniqueness
(Z)-N’-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide is unique due to the presence of both hydroxy and carboximidamide functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
N'-hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide |
InChI |
InChI=1S/C9H9N3O2/c1-5-2-3-7-6(4-5)11-9(14-7)8(10)12-13/h2-4,13H,1H3,(H2,10,12) |
InChI Key |
ZLFLCQPQUGXBIA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)/C(=N/O)/N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


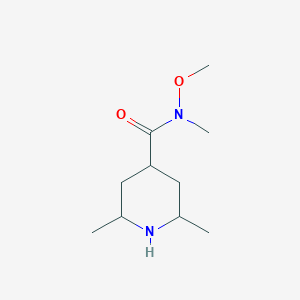
![5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13214455.png)
![3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13214458.png)
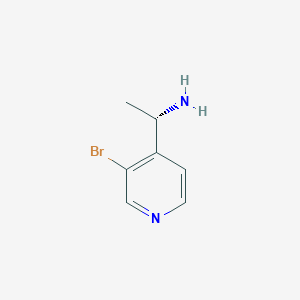
![[1-(Bromomethyl)cyclopropyl]cyclopentane](/img/structure/B13214465.png)
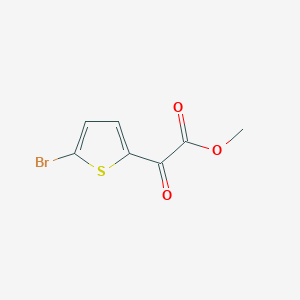
![Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13214470.png)
![[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13214477.png)
